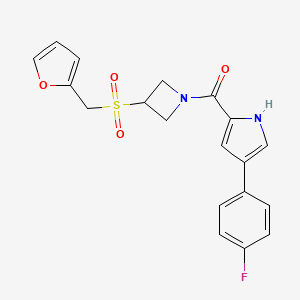

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)14-8-18(21-9-14)19(23)22-10-17(11-22)27(24,25)12-16-2-1-7-26-16/h1-9,17,21H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAKOBLYAUPOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features several key structural motifs:

- Pyrrole ring

- Fluorophenyl group

- Furan moiety

- Azetidine ring

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrole Ring : Achieved via the Paal-Knorr synthesis.

- Introduction of the Fluorophenyl Group : Accomplished through Friedel-Crafts acylation.

- Attachment of the Furan-2-ylmethylsulfonyl Group : Conducted using sulfonyl chlorides.

- Formation of the Azetidine Ring : Synthesized through reductive amination processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds containing similar structural elements exhibit significant antibacterial properties. For instance, derivatives of pyrrole and furan have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

| Compound C | Pseudomonas aeruginosa | 50 |

Anticancer Activity

Studies have also investigated the anticancer potential of similar compounds. For example, certain pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116). The IC50 values for these compounds ranged from 4 to 6.2 µM, indicating promising therapeutic potential .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways, leading to altered cellular responses.

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of related pyrrole derivatives against E. coli and S. aureus, revealing that modifications to the furan and pyrrole moieties significantly influenced antimicrobial potency .

- Cytotoxicity Testing : Another investigation evaluated the cytotoxic effects of a series of azetidine derivatives on various cancer cell lines, demonstrating that structural variations could lead to enhanced anticancer activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exhibit significant anticancer activity. For instance:

- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies report IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications.

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- Bacterial Inhibition : Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 32 µg/mL and 47.5 µg/mL for specific bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various research settings:

- Anticancer Studies : A series of derivatives were synthesized and tested for their anticancer effects, revealing that certain modifications led to enhanced potency compared to conventional chemotherapeutics like doxorubicin.

- Antimicrobial Efficacy : Studies demonstrated that introducing halogen substituents on the phenyl ring significantly improved antibacterial activity, making these compounds viable candidates for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidine sulfonyl moiety in this compound?

- Methodology : Use a multi-step approach:

Sulfonylation : React azetidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

Coupling : Employ cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to link the fluorophenyl-pyrrole fragment to the sulfonylated azetidine. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity to enhance yield .

- Key Consideration : Monitor reaction progress via TLC or HPLC to minimize byproducts from competing nucleophilic substitutions.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Core Methods :

NMR : Use -, -, and -NMR to verify substituent positions and purity. For example, the fluorine atom in the 4-fluorophenyl group will show distinct coupling patterns .

Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) or MALDI-TOF .

X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly for the azetidine ring and pyrrole core .

Q. How can initial solubility challenges in aqueous buffers be addressed?

- Approach :

Co-solvents : Use DMSO or cyclodextrin-based solutions to improve dissolution while maintaining biological compatibility .

pH Adjustment : Test solubility across pH 4–8 (e.g., phosphate-buffered saline) to identify optimal conditions for in vitro assays .

Advanced Research Questions

Q. How can reaction yields for the sulfonylation step be optimized?

- Experimental Design :

DoE (Design of Experiments) : Vary parameters like temperature (0–40°C), equivalents of sulfonyl chloride (1.2–2.0 eq), and base strength (e.g., NaH vs. Et₃N) to identify optimal conditions .

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation kinetics .

- Data Analysis : Use ANOVA to assess the significance of each factor on yield. Prioritize factors with p-values <0.05 .

Q. What computational methods are suitable for predicting the compound’s binding affinity?

- Protocol :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the sulfonyl group’s hydrogen-bonding potential .

DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can contradictory bioactivity data across cell lines be resolved?

- Troubleshooting Framework :

Assay Variability Control : Standardize cell passage numbers, serum batches, and incubation times (e.g., 24–72 hours) .

Metabolic Stability Testing : Use LC-MS to quantify compound degradation in different media and adjust dosing regimens .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability and identify outliers .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodology :

Proteome Profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .

Isotope Labeling : Synthesize a -labeled analog for tissue distribution studies to assess biodistribution specificity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between 2D and 3D cell models?

- Resolution Strategy :

Penetration Analysis : Measure compound diffusion into 3D spheroids using confocal microscopy with fluorescent analogs .

Hypoxia Effects : Quantify hypoxia markers (e.g., HIF-1α) in 3D models, as reduced oxygen tension may alter drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.